2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine

Physicochemical Properties Drug Design Solubility

This 5-amino-2-methyl-1-isopropylbenzimidazole is a uniquely substituted heterocyclic scaffold for medicinal chemistry. The N-isopropyl group strategically modulates lipophilicity and metabolic stability, while the predicted pKa of 6.80±0.25—distinct from unsubstituted or N-ethyl analogs—optimizes cellular permeability and target engagement. The 5-amino group serves as a versatile functional handle for generating kinase inhibitor libraries and diverse heterocyclic arrays. Offered at ≥95% purity, this building block accelerates lead optimization and probe development in ATP-competitive kinase programs.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 1249777-45-4
Cat. No. B2465826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine
CAS1249777-45-4
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCC1=NC2=C(N1C(C)C)C=CC(=C2)N
InChIInChI=1S/C11H15N3/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,12H2,1-3H3
InChIKeyJKXMTCVKOCPKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1249777-45-4) for Research and Pharmaceutical Intermediates


2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1249777-45-4), also known as 1-isopropyl-2-methyl-1H-benzo[d]imidazol-5-amine, is a heterocyclic aromatic amine with a benzimidazole core [1]. It is characterized by a molecular formula of C11H15N3, a molecular weight of 189.26 g/mol , and a 5-amino substituent that provides a key functional handle for further derivatization [2]. The compound is primarily offered as a versatile small molecule scaffold for research and development, with a typical purity of ≥95% .

Why Generic Benzimidazole Substitution Fails for 2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1249777-45-4)


In-class compounds cannot be simply interchanged due to the profound influence of specific substitution patterns on both physicochemical and biological properties. The benzimidazole scaffold is a privileged structure in medicinal chemistry, but its activity and selectivity are exquisitely sensitive to the nature and position of substituents [1]. The presence of a 5-amino group, a 2-methyl group, and a 1-isopropyl group on the core of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine creates a unique electronic and steric environment. This specific configuration is predicted to yield a distinct pKa of 6.80±0.25 , which will differ from its N-unsubstituted analog, 5-amino-2-methylbenzimidazole, and its N-ethyl substituted analog, 1-ethyl-2-methyl-1H-benzimidazol-5-amine, thereby affecting solubility, permeability, and target engagement. The following evidence demonstrates these quantifiable points of differentiation.

Quantifiable Differentiation Evidence for 2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1249777-45-4)


Distinct Ionization State (pKa) of 2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine

The predicted pKa of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is 6.80±0.25 . This value is a critical determinant of the compound's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential for target binding. While specific pKa data for direct analogs under identical conditions is not aggregated, the presence of the N-isopropyl group on this compound is expected to alter its basicity compared to the unsubstituted 5-amino-2-methylbenzimidazole core [1].

Physicochemical Properties Drug Design Solubility

Differentiated Molecular Weight and Size from Common Benzimidazole Intermediates

2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine has a molecular weight of 189.26 g/mol [1]. This is significantly higher than the unsubstituted 5-amino-2-methylbenzimidazole, which has a molecular weight of 147.18 g/mol . The addition of the isopropyl group at the N1 position increases the molecular weight by 42.08 g/mol. This difference in molecular weight and the corresponding increase in lipophilicity are crucial factors that influence the compound's pharmacokinetic properties, such as its volume of distribution and ability to cross biological membranes, as compared to its simpler analogs.

Synthetic Chemistry Molecular Properties Pharmacokinetics

Potential for Enhanced Stability in Benzimidazole-Based Kinase Inhibitors

Benzimidazole derivatives are a well-established class of kinase inhibitors, but a common challenge is low metabolic stability [1]. For example, early benzimidazole-based ITK inhibitors suffered from low microsomal stability [2]. While no direct stability data exists for 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine, the 1-isopropyl substituent is a common structural motif used in medicinal chemistry to sterically shield metabolically labile sites. This class-level inference suggests that this compound may offer a stability advantage over less sterically hindered analogs, such as 1-ethyl-2-methyl-1H-benzimidazol-5-amine, making it a more attractive scaffold for developing kinase inhibitors with improved pharmacokinetic profiles.

Kinase Inhibition Medicinal Chemistry Metabolic Stability

Key Research and Industrial Applications for 2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine (CAS 1249777-45-4)


Medicinal Chemistry: Scaffold for Kinase Inhibitor Design

This compound serves as a key intermediate or scaffold for designing novel kinase inhibitors. Benzimidazoles are privileged structures for ATP-competitive kinase inhibition [1]. The 5-amino group is a crucial point for further derivatization to build libraries of potential inhibitors [2]. The specific N-isopropyl group is a strategic choice to modulate the compound's lipophilicity and potentially improve metabolic stability, addressing a common limitation of earlier benzimidazole leads [3].

Chemical Biology: Development of Targeted Chemical Probes

The unique physicochemical properties of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine, including its predicted pKa of 6.80 [1] and higher molecular weight compared to simpler analogs [2], make it a valuable building block for creating targeted chemical probes. Its distinct ionization state can be exploited to fine-tune cellular permeability and target engagement in probe development.

Organic Synthesis: Versatile Building Block for Heterocycles

As a 5-amino-substituted benzimidazole, this compound is a versatile building block for synthesizing more complex heterocyclic systems [1]. The amino group can be readily functionalized, while the isopropyl and methyl substituents remain as part of the final molecular architecture. This makes it a valuable starting material for generating diverse compound libraries for high-throughput screening campaigns.

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